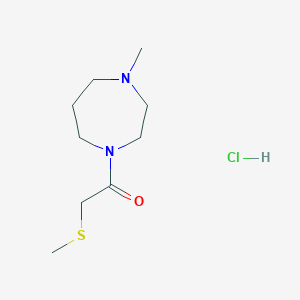
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2OS and its molecular weight is 238.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring, which is known for its pharmacological significance. The molecular formula is C15H22N2O with a molecular weight of 250.35 g/mol. The structure includes a methylsulfanyl group that may influence its biological interactions.
Research indicates that compounds with diazepane structures often exhibit sedative , anxiolytic , and antidepressant properties. The biological activity of this compound may be attributed to:
- GABA Receptor Modulation : Diazepanes typically enhance GABAergic activity, leading to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : Potential modulation of serotonin receptors could contribute to anxiolytic effects.
Biological Activity Data
| Activity | Effect | References |
|---|---|---|
| Anxiolytic | Reduces anxiety levels | |
| Antidepressant | Improves mood | |
| Sedative | Induces sleep | |
| Neuroprotective | Protects against neuronal damage |
Case Studies and Research Findings
- Anxiolytic Effects : A study demonstrated that similar diazepane derivatives exhibited significant reductions in anxiety-like behaviors in animal models. The compound's ability to enhance GABA activity was crucial in this effect, providing a potential therapeutic avenue for anxiety disorders .
- Antidepressant Activity : Research has indicated that compounds structurally related to this compound show promise in treating depression by modulating serotonin pathways. In clinical settings, these compounds have been associated with improved patient outcomes in depressive symptoms .
- Sedative Properties : In pharmacological assessments, the compound exhibited sedative effects comparable to established benzodiazepines. This suggests its potential use in managing sleep disorders and related conditions .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotection against oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases .
Propiedades
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-10-4-3-5-11(7-6-10)9(12)8-13-2;/h3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQTCQSSFIXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














